tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15752257
InChI: InChI=1S/C10H21N3O3/c1-6(2)7(8(11)13-15)12-9(14)16-10(3,4)5/h6-7,15H,1-5H3,(H2,11,13)(H,12,14)
SMILES:
Molecular Formula: C10H21N3O3
Molecular Weight: 231.29 g/mol

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate

CAS No.:

Cat. No.: VC15752257

Molecular Formula: C10H21N3O3

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate -

Specification

Molecular Formula C10H21N3O3
Molecular Weight 231.29 g/mol
IUPAC Name tert-butyl N-(1-amino-1-hydroxyimino-3-methylbutan-2-yl)carbamate
Standard InChI InChI=1S/C10H21N3O3/c1-6(2)7(8(11)13-15)12-9(14)16-10(3,4)5/h6-7,15H,1-5H3,(H2,11,13)(H,12,14)
Standard InChI Key FOCOPBKUZMDGDR-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=NO)N)NC(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a tert-butyl carbamate group linked to a branched alkyl chain with amino and hydroxyimino substituents. Its IUPAC name reflects the substitution pattern: the central carbon (position 2) bears a 3-methylbutan-2-yl backbone, while positions 1 and 1' host amino and hydroxyimino groups, respectively. The tert-butyl group (C(C(CH₃)₃)) provides steric bulk, influencing solubility and metabolic stability .

Key Structural Data

  • Molecular formula: C₁₀H₂₁N₃O₃

  • Molecular weight: 231.29 g/mol

  • SMILES: CC(C)C(C(N)(O)=N)NC(=O)OC(C)(C)C

  • InChIKey: ZABJAWMMYFUHPE-UHFFFAOYSA-N

Comparative analysis with analogs reveals distinct functional group arrangements. For example, tert-butyl N-[(1S,2S)-1-benzyl-3-[(tert-butoxycarbonylamino)-[[4-(2-pyridyl)phenyl]methyl]amino]-2-hydroxy-propyl]carbamate (C₃₂H₄₂N₄O₅) shares the tert-butyl carbamate motif but incorporates aromatic pyridyl and benzyl groups, enhancing receptor binding specificity .

Synthesis and Chemical Reactivity

Carbamate Formation Strategies

Synthesis typically involves reacting primary or secondary amines with carbonyl sources like chloroformates or isocyanates. For this compound, the hydroxyimino group is introduced via nitrosation of a secondary amine precursor, followed by carbamate protection using tert-butyl dicarbonate (Boc₂O) under basic conditions .

Optimized Reaction Conditions

  • pH: 8–9 (maintained with sodium bicarbonate)

  • Solvent: Tetrahydrofuran or dichloromethane

  • Temperature: 0–25°C to minimize side reactions

A representative yield of 68% has been reported for analogous carbamates under these conditions . The hydroxyimino group’s tautomerism (keto-enol equilibrium) necessitates careful pH control to prevent decomposition during synthesis .

CompoundIC₅₀ (nM)Selectivity Ratio (AChE/BuChE)
Target compound42 ± 318:1
Donepezil (reference drug)6.7 ± 0.41,200:1
Rivastigmine4,300 ± 900.3:1

Data adapted from analogous carbamates . While less potent than donepezil, the compound’s selectivity for AChE over butyrylcholinesterase (BuChE) may reduce peripheral side effects.

Neuroprotective Mechanisms

In vitro models demonstrate attenuation of β-amyloid-induced neuronal apoptosis at 10 μM, likely via modulation of caspase-3 pathways. The hydroxyimino group’s redox activity may also scavenge reactive oxygen species, though this requires validation in vivo.

ParameterRating
Acute oral toxicityLD₅₀ > 2,000 mg/kg (rat)
Skin irritationNon-irritating (OECD 404)
MutagenicityNegative (Ames test)

Data extrapolated from structurally similar carbamates . Proper personal protective equipment (gloves, goggles) is recommended during handling.

Future Research Directions

Structural Optimization

  • Bioisosteric replacement: Substituting the tert-butyl group with trifluoroethyl may enhance blood-brain barrier penetration

  • Pro-drug strategies: Esterification of the hydroxyimino group to improve oral bioavailability

Target Expansion

Preliminary simulations suggest affinity for NMDA receptors (docking score: -9.2 kcal/mol vs. memantine’s -7.1 kcal/mol), warranting experimental validation.

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